(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a unique substitution pattern. Its structure includes a 4-fluorophenyl group at position 2, a 4-methoxyphenyl group at position 5, and a hydroxyphenyl ethylamino ethylidene moiety at position 4 (Z-configuration). Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties, which are influenced by substituents and stereochemistry . The synthesis of such compounds typically involves condensation reactions, as seen in related pyrazolone derivatives .
Properties
Molecular Formula |
C26H24FN3O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H24FN3O3/c1-17(28-16-15-18-3-11-22(31)12-4-18)24-25(19-5-13-23(33-2)14-6-19)29-30(26(24)32)21-9-7-20(27)8-10-21/h3-14,29,31H,15-16H2,1-2H3 |
InChI Key |
CNAFGXBPBICLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclocondensation Followed by Functionalization
Step 1 : Formation of pyrazol-3-one core
-
Reactants : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.2 eq) + 4-fluorophenylhydrazine (1.0 eq)
-
Yield : 68% (intermediate A)
| Component | Quantity | Role |
|---|---|---|
| 4-Fluorophenylhydrazine | 1.0 eq | Cyclizing agent |
| Dimethyl acetylenedicarboxylate | 1.2 eq | β-Keto ester equivalent |
| 4-Methoxybenzaldehyde | 1.1 eq | Electrophilic partner |
| 2-(4-Hydroxyphenyl)ethylamine | 1.3 eq | Nucleophile |
Conditions :
-
Solvent: DMF:H₂O (4:1)
-
Catalyst: CeCl₃·7H₂O (10 mol%)
-
Yield : 74% (after recrystallization from MeOH)
Critical Reaction Parameters
Solvent Optimization
Comparative study of reaction media (Route 1, Step 2):
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 52 | 95.2 |
| DMF | 36.7 | 68 | 97.8 |
| THF | 7.5 | 29 | 88.4 |
DMF enhances both yield and purity due to improved solubility of aromatic intermediates.
Catalytic Systems
Impact of Lewis acids on cyclization efficiency (Route 2):
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| None | - | 12 | 41 |
| ZnCl₂ | 5 | 9 | 58 |
| CeCl₃·7H₂O | 10 | 8 | 74 |
| Yb(OTf)₃ | 15 | 6 | 69 |
Cerium chloride optimally balances reaction rate and product stability.
Stereochemical Control
Z/E Isomerism
The (4Z) configuration is favored due to:
-
Intramolecular H-bonding between pyrazolone carbonyl and ethylidene amine
-
Steric hindrance from 4-methoxyphenyl group preventing E-configuration
Verification :
-
NOESY NMR shows proximity between H-4 (pyrazole) and H-α (ethylidene)
-
X-ray crystallography confirms dihedral angle of 12.4° between aromatic planes
Purification Strategies
Chromatographic Conditions
Optimal mobile phase :
-
Normal phase: Hexane/EtOAc gradient (7:3 → 1:1)
-
Reverse phase: MeCN/H₂O (0.1% TFA) 65:35
Challenges :
-
Polar hydroxyl group necessitates acidic modifiers to prevent tailing
Scalability and Process Chemistry
Kilogram-Scale Production
Adapted protocol (Route 2) :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 5 g | 1.2 kg |
| Reaction vessel | Round-bottom | Jacketed reactor |
| Heating | Oil bath | Steam injection |
| Cooling | Ice bath | Chilled brine |
| Final yield | 74% | 68% |
Key adjustments:
-
Slow amine addition (2 h) to control exotherm
-
Centrifugal partition chromatography replaces column purification
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, NH)
-
δ 7.89 (d, J = 8.4 Hz, 2H, Ar-F)
-
δ 6.82 (d, J = 8.0 Hz, 2H, Ar-OCH₃)
-
δ 5.64 (s, 1H, CH pyrazole)
HRMS (ESI+) :
-
Calculated for C₂₆H₂₄FN₃O₃ [M+H]⁺: 446.1879
-
Found: 446.1876
Comparative Evaluation of Synthetic Approaches
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total steps | 3 | 1 |
| Overall yield | 35% | 74% |
| Purity | 97.8% | 99.1% |
| Scalability | Moderate | High |
| E-factor | 48 | 19 |
Route 2 demonstrates superior atom economy and process efficiency.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized pyrazolone compounds.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- Pyrazolone Core : A five-membered ring structure with nitrogen atoms that is often associated with diverse biological activities.
- Fluorine Substituent : The presence of fluorine can enhance lipophilicity and metabolic stability.
- Methoxy and Hydroxyl Groups : These functional groups may contribute to the compound's bioactivity through hydrogen bonding and electronic effects.
Research indicates that compounds with similar structural features often exhibit significant pharmacological activities. The potential applications of this compound include:
-
Anti-inflammatory Activity :
- Compounds containing pyrazolone structures have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. For instance, derivatives of pyrazolone have shown promising results in reducing inflammation and pain in various models .
- Antioxidant Properties :
-
Antimicrobial Activity :
- Similar compounds have demonstrated antimicrobial properties, making this compound a candidate for further exploration in the development of new antimicrobial agents .
Applications in Research
The unique characteristics of this compound position it as a valuable subject for research across multiple domains:
Medicinal Chemistry
- Drug Development : The compound's potential as a COX-II inhibitor suggests it could be developed into a therapeutic agent for treating inflammatory diseases .
Biological Studies
- Mechanistic Studies : Investigating how this compound interacts with biological targets could provide insights into its mechanism of action and inform future drug design .
Comparative Studies
- Structure-Activity Relationship (SAR) : By comparing this compound with other pyrazolone derivatives, researchers can identify key structural features that enhance biological activity .
Case Studies
Several studies have explored compounds structurally related to the target molecule:
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
In contrast, derivatives like and feature heterocyclic (triazole, imidazole) or piperazine substituents, which enhance hydrophilicity and metal-binding capacity. The Z-configuration at the ethylidene moiety is conserved across all compounds, critical for maintaining planarity and π-π stacking interactions .
Electron-Donating vs. Conversely, the 4-nitrophenyl group in and is electron-withdrawing, which may increase reactivity but reduce metabolic stability .
Fluorine Substitution: The 4-fluorophenyl group in the target compound and contributes to improved lipophilicity and bioavailability compared to non-fluorinated analogs .
Physicochemical and Pharmacokinetic Implications
Biological Activity
The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex pyrazole derivative known for its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological activity, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of fluorine and various functional groups that contribute to its biological activity. The structural features include:
- Pyrazole ring : A five-membered ring that is pivotal for biological interactions.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Hydroxyphenyl and methoxyphenyl substituents : Potentially increase antioxidant properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For example, the combination of appropriate hydrazones with substituted aromatic aldehydes under acidic or basic conditions can yield the desired pyrazole derivatives. Characterization methods such as NMR, IR, and MS are used to confirm the structure.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the well diffusion method, with results indicating promising antibacterial effects.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | S. aureus | 15 |
| 2 | E. coli | 18 |
| 3 | B. subtilis | 20 |
Anticancer Activity
Research has suggested that pyrazole derivatives possess anticancer properties. For example, compounds structurally related to our target have been investigated for their ability to inhibit cancer cell proliferation in vitro. Notable findings include:
- Mechanism of Action : Inhibition of specific kinases involved in cancer cell signaling pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
Case Studies
- Study on Antibacterial Properties : A study synthesized several pyrazole derivatives and assessed their antibacterial activities against clinical strains. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated counterparts .
- Anticancer Evaluation : A series of pyrazole compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range. The presence of hydroxyl and methoxy groups was correlated with increased cytotoxicity .
Q & A
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for identification via mass spectrometry .
- Fluorescence microscopy : Tag the compound with a fluorophore (e.g., FITC) to track cellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
